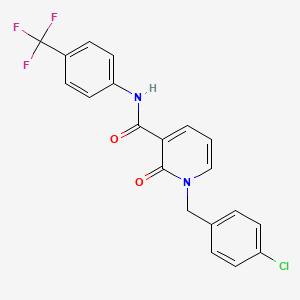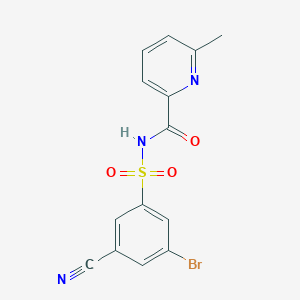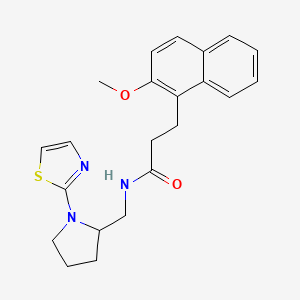
1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. Dihydropyridines are known for their cardiovascular effects and are commonly used as calcium channel blockers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The chlorobenzyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, two carbon-carbon double bonds, and one carbonyl group. It also has a chlorobenzyl group and a trifluoromethylphenyl group attached to the nitrogen atom of the dihydropyridine ring .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. The electron-rich dihydropyridine ring might be susceptible to electrophilic aromatic substitution reactions. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .科学的研究の応用
Anti-Allergic Applications
This compound has been studied for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching, with some derivatives exhibiting stronger potency against allergic asthma than levocetirizine, a standard anti-allergy drug .
Anticancer Activity
The structural similarity of this compound to other dihydropyridine derivatives suggests potential anticancer applications. Dihydropyridines are known to possess various biological activities, including anticancer properties. Research into similar compounds has shown promising results in inhibiting cancer cell growth .
Pest Control Properties
The trifluoromethyl group within the compound’s structure is associated with superior pest control properties. This suggests that the compound could be developed into an effective insecticide, offering an alternative to traditional phenyl-containing insecticides .
Synthesis of Antihistamines
Compounds with similar structures have been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine. Given the structural similarities, it’s plausible that this compound could also be used in the synthesis of new antihistamines .
Organic Synthesis
The benzylic position of the compound is reactive, which makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are useful in synthesizing a wide range of organic molecules .
Pharmaceutical Intermediates
The compound’s structure contains functional groups that are commonly found in pharmaceuticals. This makes it a potential intermediate in the synthesis of various drugs, especially those targeting the central nervous system, such as sedatives and antipsychotics .
Antimicrobial Agents
The presence of the chlorophenyl group in the compound’s structure suggests potential antimicrobial applications. Chlorophenyl derivatives are known to exhibit antimicrobial activity, which could make this compound a candidate for developing new antimicrobial agents .
Crystal Engineering
The compound’s ability to form stable crystals could be exploited in crystal engineering, where it might serve as a building block for designing new materials with desired properties, such as porosity or optical characteristics .
Safety and Hazards
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOHCNUHMONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2606740.png)





![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)

![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
